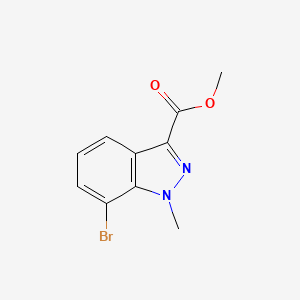
Methyl 7-bromo-1-methyl-1H-indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-bromo-1-methyl-1H-indazole-3-carboxylate is an organic compound with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol . It is a white crystalline solid that is almost insoluble in water but soluble in organic solvents such as ketones, alcohols, and ethers . This compound is known for its biological activity and is used in various scientific research applications.
Preparation Methods
The synthesis of Methyl 7-bromo-1-methyl-1H-indazole-3-carboxylate can be achieved through several methods. One common method involves the reaction of 7-iodo-1H-indazole with a bromomethylating agent . The reaction typically takes place under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Methyl 7-bromo-1-methyl-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 7-bromo-1-methyl-1H-indazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 7-bromo-1-methyl-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Methyl 7-bromo-1-methyl-1H-indazole-3-carboxylate can be compared with other similar compounds such as:
- Methyl 7-fluoro-1H-indazole-3-carboxylate
- Methyl 5-chloro-1H-indazole-3-carboxylate
- Methyl 6-methoxy-1H-indazole-3-carboxylate
These compounds share a similar indazole core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 7-bromo-1-methylindazole-3-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-9-6(4-3-5-7(9)11)8(12-13)10(14)15-2/h3-5H,1-2H3 |
InChI Key |
DSTZKQWYCUCEAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2Br)C(=N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















